Methyl 4-bromo-5-chloro-2-nitrobenzoate
Overview
Description
Methyl 4-bromo-5-chloro-2-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and nitro functional groups. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-chloro-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-bromo-5-chlorobenzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often using automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products with different functional groups replacing bromine or chlorine.
Reduction: Formation of methyl 4-bromo-5-chloro-2-aminobenzoate.
Coupling: Formation of biaryl compounds through carbon-carbon bond formation
Scientific Research Applications
Methyl 4-bromo-5-chloro-2-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: Potential use in drug discovery and development due to its structural features.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in reduction reactions, the nitro group undergoes electron transfer processes to form an amine group. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-nitrobenzoate: Similar structure but lacks the bromine atom.
Methyl 4-bromo-2-nitrobenzoate: Similar structure but lacks the chlorine atom.
Methyl 4-bromo-5-fluoro-2-nitrobenzoate: Similar structure but has a fluorine atom instead of chlorine
Uniqueness
Methyl 4-bromo-5-chloro-2-nitrobenzoate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its combination of functional groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
methyl 4-bromo-5-chloro-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBVYXVATUOERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.